

A Comparative Docking Analysis of N,N-Diphenylacetamide Derivatives Across Key Enzymatic Targets

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Compound of Interest

Compound Name: *N,N-Diphenylacetamide*

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This guide offers a comparative analysis of the binding affinities of various **N,N-Diphenylacetamide** derivatives against a panel of therapeutically relevant enzymes. The following data, compiled from recent scholarly articles, provides researchers, scientists, and drug development professionals with a side-by-side look at the potential of this chemical scaffold in diverse disease areas. All quantitative findings are summarized for direct comparison, and detailed experimental protocols are provided to ensure reproducibility.

Comparative Inhibitory Activity of N,N-Diphenylacetamide Derivatives

The inhibitory potential of **N,N-Diphenylacetamide** and its analogs has been evaluated against several key enzymes implicated in a range of pathologies. The data below summarizes the binding energies and inhibitory concentrations of these derivatives, offering a quantitative comparison of their efficacy.

Cyclooxygenase (COX) Inhibition

Derivatives of 2-chloro-**N,N-diphenylacetamide** have been investigated for their analgesic and anti-inflammatory properties through the inhibition of COX-1 and COX-2 enzymes.^[1] Molecular

docking studies were performed to elucidate the binding interactions and predict the binding affinity of these compounds.[1]

Compound ID	Target Enzyme	Docking Score (kcal/mol)	Reference
AKM-1	COX-1	Lower than standard	[1]
COX-2	Lower than standard	[1]	
AKM-2	COX-1	Most Potent	[1]
COX-2	Most Potent	[1]	
AKM-3	COX-1	Lower than standard	[1]
COX-2	Lower than standard	[1]	
Diclofenac (Standard)	COX-1	-	[1]
COX-2	-	[1]	

Note: The original study stated that AKM-2 exhibited the least docking scores, indicating the highest binding affinity, but did not provide the specific numerical values in the abstract.[1]

Cholinesterase, Urease, and Carbonic Anhydrase Inhibition

N-phenylacetamide derivatives have shown significant inhibitory activity against cholinesterases (AChE and BuChE), urease, and carbonic anhydrases (hCA), which are therapeutic targets for Alzheimer's disease, H. pylori infections, and cancer, respectively.[2][3]

Compound Class	Derivative	Target Enzyme	IC50 / Ki	Reference
N-phenylacetamide with 1,2,4-triazole	2-(1H-1,2,4-triazol-1-yl)-N-(3-methoxyphenyl)acetamide	AChE	6.68 μ M	[2]
Chromen-2-one based acetamide	Compound 22	AChE	0.24 μ M	[2]
Chromen-2-one based acetamide	Compound 40	AChE	0.25 μ M	[2]
Chromen-2-one based acetamide	Compound 43	AChE	0.25 μ M	[2]
Chromen-2-one based acetamide	General Series	BuChE	0.64-30.08 μ M	[2]
Isatin N-phenylacetamide based sulphonamides	Indole-2,3-dione derivative 2h	hCA I	45.10 nM (Ki)	[3]
hCA II	5.87 nM (Ki)	[3]		
hCA XII	7.91 nM (Ki)	[3]		

DNA Methyltransferase (DNMT) Inhibition

N,N'-(alkanediyl)bis(phenylacetamide) derivatives have been synthesized and evaluated for their ability to inhibit DNA methyltransferases, which are promising targets for cancer therapy. [4]

Compound ID	Derivative Structure	Target Enzyme	% Inhibition at 200 μ M	Reference
12	N,N'-(pentane-1,5-diyl)bis(2-(3-bromophenyl)acetamide)	DNMT	91%	[4]
1-16 (series)	N,N'-(alkanediy)bis(p henylacetamide) derivatives	DNMT	21-91%	[4]
Psammaplin A (Control)	-	DNMT	>100%	[4]

α -Glucosidase Inhibition

4,5-diphenylimidazole-N-phenylacetamide derivatives have been designed and synthesized as inhibitors of α -glucosidase, an enzyme involved in carbohydrate digestion and a target for managing type 2 diabetes.[5]

Compound ID	Derivative Substituents (on N-phenylacetamide moiety)	Target Enzyme	Ki (μM)	Reference
7l	2-methoxy-phenoxy, 4-nitro	α-glucosidase	14.65 ± 2.54	[5]
7h	2-methoxy-phenoxy, 4-chloro	α-glucosidase	Good	[5]
7a-l (series)	Various substitutions	α-glucosidase	14.65 - 37.466	[5]
Acarbose (Standard)	-	α-glucosidase	42.38 ± 5.73	[5]

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of scientific findings.[2] This section outlines the general procedures for molecular docking studies and the synthesis of **N,N-Diphenylacetamide** derivatives as reported in the cited literature.

Molecular Docking Protocol

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein target.[1][6] The general workflow involves the following steps:

- **Protein and Ligand Preparation:** The three-dimensional structures of the target enzymes are obtained from the Protein Data Bank (PDB).[1][7] All water molecules are typically removed, and the protein structure is prepared for docking.[7] The 2D structures of the **N,N-Diphenylacetamide** derivatives are drawn using chemical drawing software like ChemDraw/ChemSketch and converted to 3D structures.[1] Their geometry is then optimized to the lowest energy state.[1]

- **Docking Simulation:** Docking is performed using software like AutoDock.[8] The program explores various possible conformations of the ligand within the active site of the enzyme and calculates the binding energy for each pose.[6]
- **Analysis of Results:** The docking results are analyzed to identify the most stable ligand-protein complex, which is typically the one with the lowest binding energy.[8] The interactions between the ligand and the amino acid residues in the active site are also examined.

Synthesis Protocol: 2-chloro-N,N-diphenylacetamide

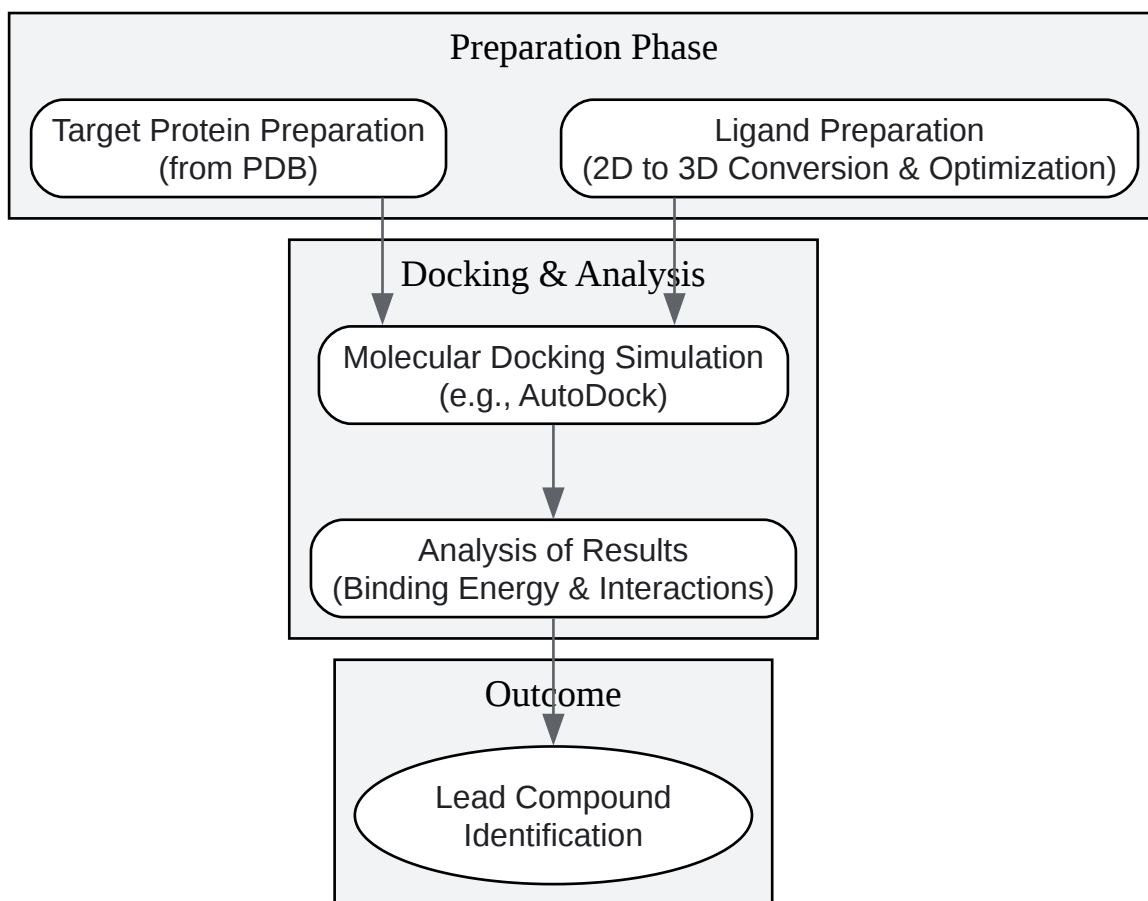
A common method for the synthesis of the parent 2-chloro-N,N-diphenylacetamide involves the chloroacetylation of diphenylamine.[9]

- **Reaction Setup:** Diphenylamine is reacted with chloroacetyl chloride.[9]
- **Reaction Conditions:** The reaction is typically carried out under reflux.[1]
- **Purification:** The resulting product is filtered, dried, and recrystallized, often from absolute ethanol.[1]

Subsequent modifications can be made to this core structure to synthesize a variety of derivatives.[1]

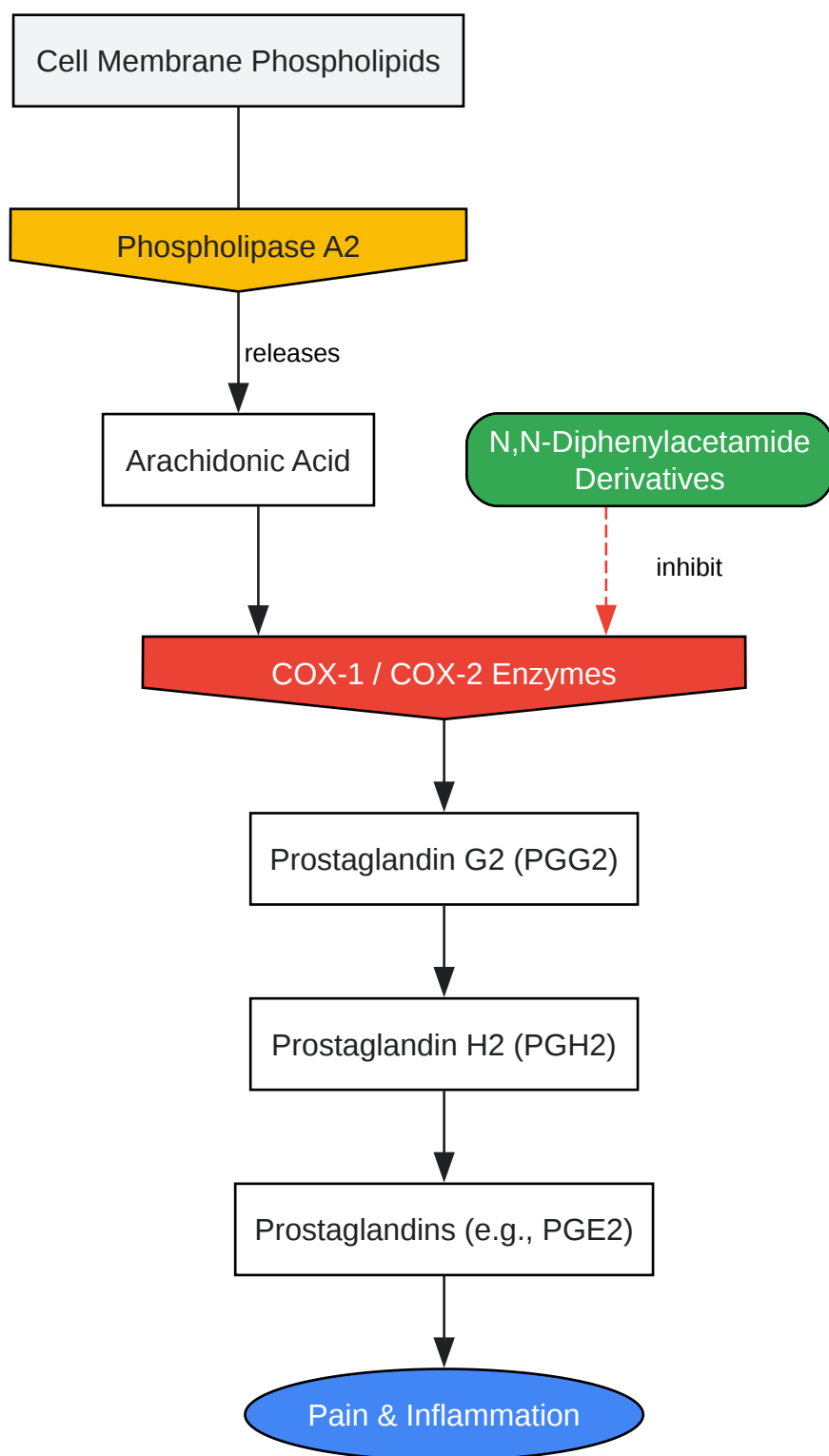
Visualizing the Process and Pathways

To better understand the context of these docking studies, the following diagrams illustrate a typical molecular docking workflow and the cyclooxygenase (COX) signaling pathway, which is a key target for the anti-inflammatory **N,N-Diphenylacetamide** derivatives.



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A generalized workflow for molecular docking studies.



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*The COX signaling pathway and the inhibitory action of **N,N-Diphenylacetamide** derivatives.*

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